

Tensile strength comparison of different polypropylene grades

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Polypropylene**

Cat. No.: **B1209903**

[Get Quote](#)

A Comparative Guide to the Tensile Strength of Polypropylene Grades

For researchers, scientists, and professionals in drug development, the selection of appropriate polymeric materials is a critical step that influences the efficacy, stability, and manufacturability of a final product. **Polypropylene** (PP), a versatile and widely used thermoplastic, is available in several grades, each with a distinct profile of mechanical properties. This guide provides an objective comparison of the tensile properties of common **Polypropylene** grades, supported by experimental data and standardized testing protocols, to aid in material selection for research and pharmaceutical applications.

Understanding Polypropylene Grades

Polypropylene is broadly categorized into two main types: homopolymers (PPH) and copolymers (PPC).^[1]

- **Polypropylene** Homopolymer (PPH) is synthesized from pure propylene monomers, resulting in a highly regular molecular structure with high crystallinity.^{[1][2]} This structure imparts greater rigidity, hardness, and tensile strength compared to copolymers, making it suitable for applications demanding structural integrity and heat resistance.^{[1][3]}
- **Polypropylene** Copolymer (PPC) is produced by polymerizing propylene with another monomer, typically ethylene.^[1] The incorporation of ethylene disrupts the uniform polymer chains, leading to lower crystallinity. This results in enhanced flexibility, improved impact strength (especially at low temperatures), and better stress crack resistance, though with a

slight reduction in rigidity and heat resistance.[3][4] Copolymers can be further classified as random copolymers, where ethylene is randomly distributed, or block copolymers, which offer superior impact resistance.[1]

Comparative Analysis of Mechanical Properties

The selection of a **polypropylene** grade is often dictated by the required balance of stiffness, toughness, and tensile strength. The following table summarizes the typical tensile properties of **polypropylene** homopolymers, copolymers, and filled copolymer grades, as determined by standardized testing methods like ISO 527 and ASTM D638.

Property	PP Homopolymer (PPH)	PP Copolymer (PPC)	Filled PP Copolymer (CPP-filled)	Test Standard
Tensile Strength at Yield (MPa)	31.0 - 41.4[5]	27.6 - 37.9[5]	17.2 - 69.0[5]	ISO 527 / ASTM D638
Tensile Modulus (MPa)	1137 - 1551[5]	896 - 1241[5]	344 - 2413[5]	ISO 527 / ASTM D638
Elongation at Break (%)	100 - 600[5]	200 - 500[5]	2.2 - 50[5]	ISO 527 / ASTM D638
Flexural Modulus (MPa)	1172 - 1723[5]	896 - 1379[5]	1448 - 6619[5]	ISO 178
Notched Izod Impact Strength (J/m)	21 - 75[5]	59 - 747[5]	32 - 214[5]	ISO 180
Hardness (Rockwell R)	80 - 102[5]	65 - 96[5]	81 - 105[5]	ASTM D785

Key Observations:

- Homopolymers exhibit higher tensile strength and modulus, indicating greater rigidity and stiffness.[3]

- Copolymers are slightly softer but demonstrate significantly higher impact strength and elongation, signifying greater toughness and durability.[3]
- Filled Copolymers, which incorporate reinforcing agents like glass fibers or minerals, can display a wide range of properties. For instance, glass fiber reinforcement can substantially increase tensile strength and modulus, while mineral fillers like talc may decrease tensile strength but increase stiffness.[6]

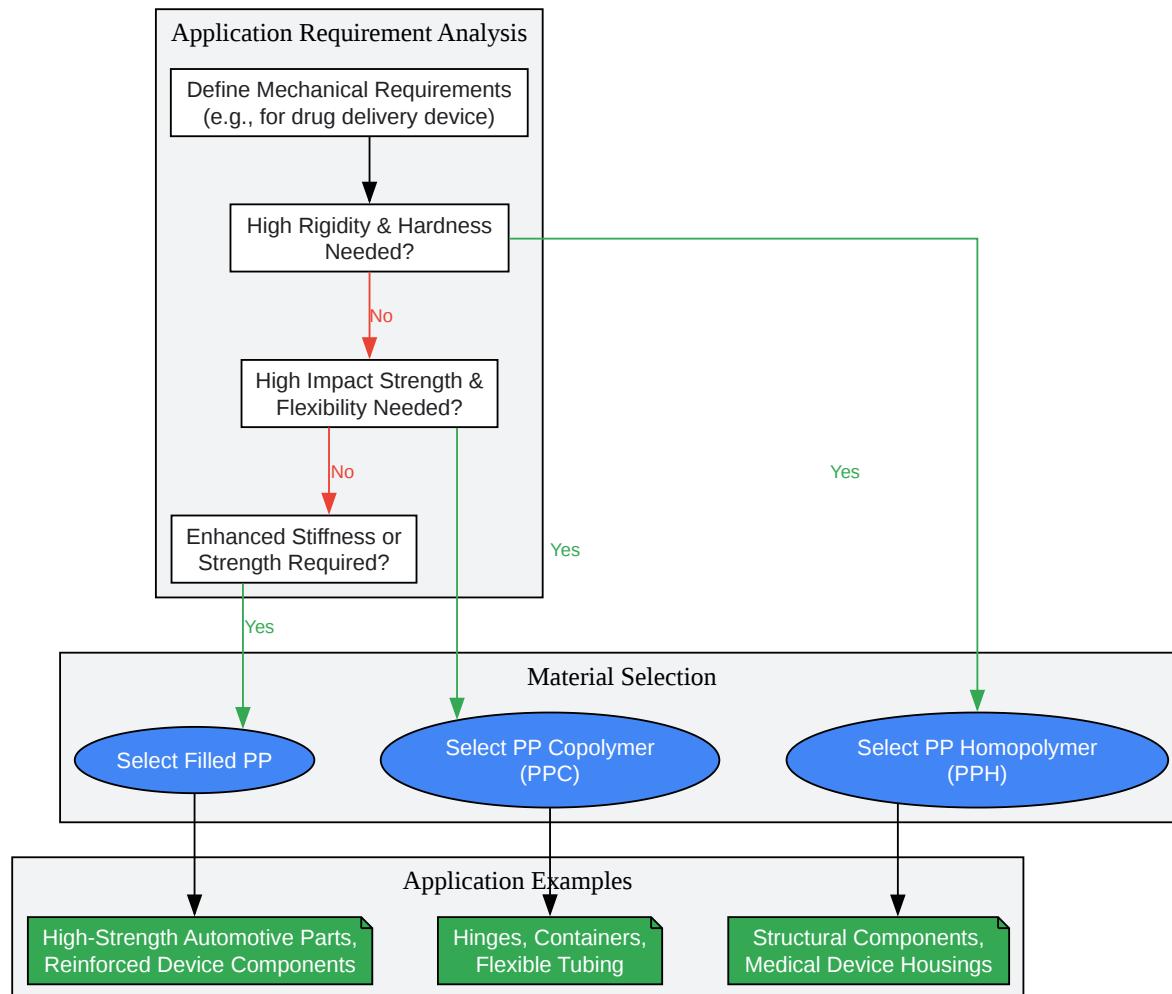
Experimental Protocols for Tensile Testing

The data presented is typically generated using standardized test methods to ensure comparability across different materials and laboratories.[7] The most common standards for determining the tensile properties of plastics are ASTM D638 and ISO 527.[7][8]

Objective: To determine key tensile properties including tensile strength, tensile modulus, and elongation at break.[9][10]

Apparatus:

- Universal Testing Machine (UTM): Equipped with a load cell to measure force and an extensometer to measure the specimen's elongation.[9][10] The machine applies a controlled tensile force at a specified crosshead speed, typically ranging from 1 to 500 mm/min.[10]
- Test Specimen: A standard "dumbbell" or "dog-bone" shaped specimen is used.[11][12] The dimensions are precisely defined by the standard (e.g., Type I specimen in ASTM D638) to ensure that failure occurs in the narrow central section.[12][13]


Procedure (General Outline based on ASTM D638/ISO 527):

- Specimen Preparation: Test specimens are either injection molded or machined from a sheet of the material to the specified dimensions.[12] Surfaces must be smooth and free of defects to prevent premature failure.[11]
- Conditioning: Specimens are conditioned in a controlled environment (specified temperature and humidity) before testing to ensure consistency.[11]

- Testing:
 - The specimen is securely mounted in the grips of the universal testing machine.[[14](#)]
 - The extensometer is attached to the gauge length of the specimen to accurately measure strain.
 - The machine pulls the specimen at a constant rate of crosshead movement until it fractures.[[10](#)]
 - Throughout the test, the applied force (stress) and the elongation (strain) are continuously recorded.
- Data Analysis: The recorded stress-strain curve is used to calculate:
 - Tensile Strength: The maximum stress the material can withstand before breaking.[[10](#)]
 - Tensile Modulus (Modulus of Elasticity): The material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.[[10](#)]
 - Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[[10](#)]

Visualization of Material Selection Workflow

The choice between **polypropylene** grades for an application, such as in a drug delivery device, often follows a logical decision-making process based on the required mechanical performance.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Difference between PP Homopolymer And PP Copolymer - Xinyite Plastic [xytplastic.com]
- 2. The Difference Between Homopolymer And Copolymer Polypropylene Materials - News [oceanchemgroup.com]
- 3. What are the differences between PP homopolymer and copolymer?|News|POLYPVC [polypvc.com]
- 4. qibochem.com [qibochem.com]
- 5. precisionpunch.com [precisionpunch.com]
- 6. researchgate.net [researchgate.net]
- 7. UNI EN ISO 527-1: Comprehensive guide to tensile testing of plastics - Cermac srl [cermacsrl.com]
- 8. store.astm.org [store.astm.org]
- 9. ISO 527 standard: tensile testing guide for plastics - Barrus [barrus-testing.com]
- 10. ISO 527-2 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 11. How to Perform ASTM D638 Testing for Polymer Tensile Strength and Why It Matters [eureka.patsnap.com]
- 12. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 13. infinitalab.com [infinitalab.com]
- 14. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- To cite this document: BenchChem. [Tensile strength comparison of different polypropylene grades]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1209903#tensile-strength-comparison-of-different-polypropylene-grades>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com